4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Descripción

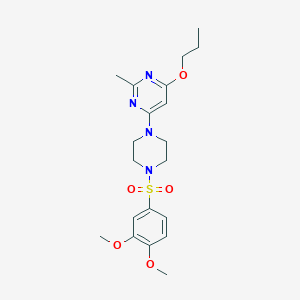

4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a synthetic pyrimidine derivative featuring a piperazine ring substituted with a 3,4-dimethoxyphenyl sulfonyl group. The pyrimidine core is further modified with a methyl group at position 2 and a propoxy group at position 5. This structure combines electron-donating methoxy groups (on the phenyl ring) with a sulfonamide-linked piperazine moiety, a design often employed in medicinal chemistry to modulate pharmacokinetic properties and target affinity.

Propiedades

IUPAC Name |

4-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O5S/c1-5-12-29-20-14-19(21-15(2)22-20)23-8-10-24(11-9-23)30(25,26)16-6-7-17(27-3)18(13-16)28-4/h6-7,13-14H,5,8-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVVMADGDJVRJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide-functionalized pyrimidines. Below is a detailed comparison with structurally analogous derivatives:

Structural Variations and Key Differences

Key Insights from Structural Comparisons

Phenyl Sulfonyl Substituents :

- The 3,4-dimethoxyphenyl group (target compound) provides balanced electron-donating effects and steric bulk compared to the 4-methoxyphenyl analog .

- Fluoro (electron-withdrawing) and 2,5-dimethoxy (meta/para substitution) variants may alter sulfonyl group interactions with targets, such as kinases or GPCRs .

- Pyrimidine Modifications: The 6-propoxy group in the target compound contributes to lipophilicity, whereas 6-trifluoromethyl () introduces strong electron-withdrawing effects and metabolic resistance . Thienopyrimidine derivatives () diverge significantly in core structure, favoring planar aromatic systems for DNA intercalation or topoisomerase inhibition .

Piperazine Linker :

- All compounds retain the piperazine-sulfonamide motif, which is critical for solubility and hydrogen bonding in target engagement.

Research Findings and Implications

While the evidence lacks explicit biological data for the target compound, the following inferences can be drawn from structural analogs:

- Synthetic Feasibility :

- The target compound and its analogs are synthesized via nucleophilic substitution or Suzuki coupling, as seen in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.